molecular formula C10H13NO B14841100 2-Amino-6-(cyclopropylmethyl)phenol

2-Amino-6-(cyclopropylmethyl)phenol

Cat. No.: B14841100
M. Wt: 163.22 g/mol
InChI Key: UGBRSFSKGVFFOK-UHFFFAOYSA-N
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Description

2-Amino-6-(cyclopropylmethyl)phenol is an organic compound that belongs to the class of phenols It features an amino group at the second position and a cyclopropylmethyl group at the sixth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated phenol, with an amine. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are optimized to scale up the production while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines or other reduced products.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-Amino-6-(cyclopropylmethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-6-(cyclopropylmethyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and phenol groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The cyclopropylmethyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.

    6-Cyclopropylmethylphenol: Lacks the amino group, affecting its reactivity and applications.

    2-Amino-4-methylphenol: The presence of a methyl group instead of a cyclopropylmethyl group alters its chemical behavior.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-amino-6-(cyclopropylmethyl)phenol

InChI

InChI=1S/C10H13NO/c11-9-3-1-2-8(10(9)12)6-7-4-5-7/h1-3,7,12H,4-6,11H2

InChI Key

UGBRSFSKGVFFOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C(=CC=C2)N)O

Origin of Product

United States

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